molecular formula C17H18N2O B5214099 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline

Cat. No. B5214099
M. Wt: 266.34 g/mol
InChI Key: XBFYCJVRWQGHJO-UHFFFAOYSA-N
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Description

“N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline” is a compound that belongs to the class of 2,3-dihydroindoles . These compounds are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .


Synthesis Analysis

The synthesis of 2,3-dihydroindoles usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydroindoles typically involve the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral potential. For instance:

Cytotoxic Activity

The compound has been evaluated for its cytotoxic effects:

Melanoma Cell Proliferation Inhibition

A novel compound, (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA) , isolated from Selaginella pulvinata , exhibited potent inhibitory activity against melanoma cell proliferation by increasing apoptosis .

Other Potential Applications

While the above areas highlight specific activities, it’s worth noting that indole derivatives, including our compound of interest, have also been explored for:

Future Directions

The future directions for “N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methylaniline” and related compounds could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-methylanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-6-2-4-8-15(13)18-12-17(20)19-11-10-14-7-3-5-9-16(14)19/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFYCJVRWQGHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-2-[(2-methylphenyl)amino]ethanone

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